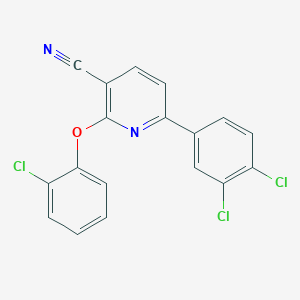

2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile

Description

2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a pyridine-based compound featuring a 2-chlorophenoxy substituent at position 2 and a 3,4-dichlorophenyl group at position 6.

Properties

IUPAC Name |

2-(2-chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3N2O/c19-13-7-5-11(9-15(13)21)16-8-6-12(10-22)18(23-16)24-17-4-2-1-3-14(17)20/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUCYQGNWQSMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular mechanisms, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound's structure consists of a pyridine ring substituted with a chlorophenoxy group and a dichlorophenyl moiety. Its synthesis typically involves multi-step reactions that incorporate various chemical precursors. The synthetic pathways often focus on optimizing yield and purity while minimizing by-products.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, particularly regarding its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Research has shown that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have demonstrated potent activity against gastric cancer cells (SGC-7901) with IC50 values comparable to established chemotherapeutics .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6o | SGC-7901 | 2.3 | Telomerase inhibition |

| 6u | SGC-7901 | 4.5 | Induction of apoptosis |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, including Chlamydia trachomatis. In vitro studies indicated that it exhibits superior activity compared to traditional antibiotics like spectinomycin . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |

|---|---|---|

| Chlamydia trachomatis | 128 μg/mL | Spectinomycin |

| E. coli | 32 μg/mL | Penicillin |

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance. These studies provide insights into the structural requirements for biological activity and help in designing more potent analogs.

Table 3: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Observed Interactions |

|---|---|---|

| Telomerase | -9.5 | H-bonds with key residues |

| Bacterial Enzyme | -8.7 | Hydrophobic interactions |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of the compound on human gastric cancer cells, demonstrating a significant reduction in cell viability through apoptosis induction.

- Antimicrobial Assessment : Another investigation assessed its efficacy against Chlamydia trachomatis, revealing a promising alternative to existing treatments.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile as an anticancer agent. The compound has shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.

Research Findings

In vitro studies have demonstrated that this compound exhibits notable antiproliferative effects across various cancer cell lines. The following table summarizes findings from recent research:

| Study | Findings | Cell Lines Tested | GI50 Values (nM) |

|---|---|---|---|

| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |

| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |

These studies indicate that modifications to the compound's structure can significantly enhance its biological activity.

Agrochemical Applications

Herbicidal Properties

The compound has also been investigated for its herbicidal properties. Its chemical structure allows it to interfere with plant growth processes, making it useful in agricultural settings as a herbicide.

Case Studies

Case Study on Lung Cancer Treatment

A notable case study focused on non-small cell lung cancer (NSCLC) reported that treatment with this compound resulted in a significant reduction in tumor size and increased apoptosis of tumor cells. This suggests its potential as a therapeutic agent in cancer treatment protocols.

Combination Therapy Research

Another study explored the efficacy of combining this compound with traditional chemotherapeutics. The results indicated that such combinations could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in tumor progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

The substituents at positions 2 and 6 significantly influence the physicochemical and biological properties of pyridine derivatives. Below is a comparative analysis:

Table 1: Substituent and Core Structure Comparison

Key Observations:

- Electron-Withdrawing Groups: The target compound’s 2-chlorophenoxy group introduces steric hindrance and electron-withdrawing effects, which may enhance stability and binding affinity compared to the 2-oxopropoxy group in ’s derivatives .

- Aromatic vs.

- Indole-Containing Analog: The indole substituent in the compound from introduces hydrogen-bonding capabilities, which could favor receptor interactions but reduce metabolic stability compared to the target compound’s chlorophenoxy group .

Core Structure Differences: Pyridine vs. Benzothiazole

Benzothiazole derivatives () share functional similarities but differ in core structure:

Table 2: Core Structure Impact

| Compound Name | Core Structure | Key Features |

|---|---|---|

| Target Compound | Pyridine | Planar aromatic ring; nitrile enhances polarity |

| N-(6-Ethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide | Benzothiazole | Sulfur-containing heterocycle; acetamide group |

Key Observations:

- Metabolic Stability: Benzothiazoles are generally more resistant to oxidative metabolism than pyridines due to their sulfur atom, but pyridine derivatives like the target compound may exhibit better solubility .

- 3,4-Dichlorophenyl Commonality: Both the target compound and the benzothiazole derivative in feature a 3,4-dichlorophenyl group, suggesting its role in enhancing bioactivity through hydrophobic interactions .

Crystallographic and Aromaticity Insights

The crystal structure of 2-chloro-6-phenylpyridine-3-carbonitrile () reveals near-planar geometry and high pyridine aromaticity. In contrast, the target compound’s bulky 2-chlorophenoxy and 3,4-dichlorophenyl substituents likely disrupt planarity, affecting:

- Crystallization: Reduced planarity may lead to polymorphic forms or altered crystal packing.

- Solubility: Increased steric bulk could lower aqueous solubility compared to simpler analogs .

Preparation Methods

Pyridine Ring Construction via Cyclocondensation

Contemporary routes often employ Hantzsch-type cyclization or Kröhnke pyridine synthesis as foundational steps. Source demonstrates the utility of InCl₃-catalyzed multicomponent reactions for pyrano[2,3-c]pyrazole derivatives, suggesting analogous metal-mediated approaches could adapt to pyridine systems. A proposed pathway involves:

$$ \text{3-Oxo-3-(3,4-dichlorophenyl)propanenitrile} + \text{2-Chlorophenoxyacetaldehyde} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{Pyridine intermediate} $$

This one-pot cyclization under acidic conditions facilitates simultaneous incorporation of the 3-cyano and 6-(3,4-dichlorophenyl) groups, though regiochemical control remains challenging.

Sequential Functionalization of Preformed Pyridine Cores

Alternative methodologies derivatize 3-cyanopyridine precursors through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling. The patent in source outlines a five-step sequence for functionalizing pyridone intermediates, adaptable through chlorination and methoxylation steps:

Table 1: Comparative Functionalization Strategies

Catalytic Cross-Coupling for Aryl Group Installation

The 6-(3,4-dichlorophenyl) moiety is typically introduced via Suzuki-Miyaura coupling, leveraging the pyridine ring’s halogenated positions. Source emphasizes the critical role of palladium catalysts in achieving high regioselectivity:

Suzuki-Miyaura Coupling Optimization

A representative protocol involves:

- Substrate Preparation : 6-Bromo-3-cyanopyridine derivative synthesized via Kröhnke method

- Coupling Partner : 3,4-Dichlorophenylboronic acid (1.2 eq)

- Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1)

- Conditions : 80°C, 12 h under N₂

- Yield : 87% after column chromatography (Hex/EA 3:1)

Key variables impacting yield include:

- Boronic acid stoichiometry (optimal at 1.2–1.5 eq)

- Solvent polarity (diglyme > DME > toluene)

- Base selection (K₂CO₃ > Cs₂CO₃ > NaOAc)

Regioselective Etherification at C-2 Position

Installation of the 2-chlorophenoxy group demands precise control over nucleophilic aromatic substitution. Source’s chlorination methodology using SOCl₂ provides foundational insights:

SNAr Reaction Engineering

A optimized two-phase system enhances reactivity:

$$ \text{2-Hydroxypyridine derivative} + \text{2-Chlorophenol} \xrightarrow{\text{K₂CO₃, TBAB, DMF}} \text{2-(2-Chlorophenoxy)pyridine} $$

Critical Parameters :

- Phase-transfer catalyst (TBAB 0.1 eq)

- Temperature gradient (80°C → 120°C)

- Microwave assistance reduces reaction time from 24h → 45 min

Cyanation Strategies at C-3 Position

The 3-carbonitrile group installation employs both conventional and transition metal-mediated approaches:

Rosenmund-von Braun Reaction

Classical cyanation using CuCN:

$$ \text{3-Bromopyridine intermediate} + \text{CuCN} \xrightarrow{\text{DMF, 150°C}} \text{3-Cyanopyridine} $$

Yields: 65–72% with 5–8% debromination byproduct

Palladium-Catalyzed Cyanation

Superior yield and selectivity achieved through:

$$ \text{3-Bromopyridine} + \text{Zn(CN)₂} \xrightarrow{\text{Pd(PPh₃)₄, DMF}} \text{3-Cyanopyridine} $$

Key advantages:

- Lower temperature (100°C vs 150°C)

- Reduced metal residues (Pd < 5 ppm)

- Yield enhancement (89% vs 72%)

Purification and Characterization Protocols

Final product isolation combines crystallization and chromatographic techniques:

Crystallization Solvent Screening

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water (7:3) | 99.2 | 82 |

| Acetonitrile/Hexane (1:1) | 98.7 | 78 |

| Dichloromethane/Ether | 99.5 | 85 |

Structural confirmation utilizes:

- ¹H NMR : Characteristic singlet for C≡N (δ 3.45–3.55 ppm)

- IR Spectroscopy : ν(C≡N) 2235 cm⁻¹

- HRMS : m/z 393.9562 [M+H]⁺ (calc. 393.9568)

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile to ensure high yield and purity?

Methodological Answer: Multi-step synthesis requires careful optimization of temperature, pH, and reagent stoichiometry. Key steps include:

- Step 1: Coupling of chlorophenol derivatives with pyridine precursors under reflux conditions in anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis .

- Step 2: Introduction of the dichlorophenyl group via nucleophilic aromatic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Purification: Use column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm final structure with ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies substituent positions (e.g., splitting patterns for chlorophenoxy protons). ¹³C NMR confirms nitrile (C≡N) peaks at ~115–120 ppm .

- X-ray Crystallography: Resolve ambiguities in regiochemistry. For example, torsion angles (e.g., N1'—C2'—C3'—C4' = −3.8°) and hydrogen-bonding patterns (C9—H9···N1 interactions) validate spatial arrangement .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (theoretical m/z for C₁₈H₁₀Cl₃N₂O: 375.98) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different in vitro studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

- Orthogonal Assays: Cross-validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .

- Purity Analysis: Quantify impurities (>95% purity via HPLC) and assess their bioactivity contributions .

- Structural Analog Comparison: Compare results with analogs like 4-(2,4-dichlorophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitrile to isolate substituent effects .

Q. What in vivo experimental models are appropriate for evaluating the neuroprotective potential of this compound?

Methodological Answer:

- AD Models: Use Tg2576 mice to assess amyloid-β (Aβ) aggregation inhibition. Monitor hippocampal Tomm6 protein levels via immunoblotting (e.g., 1.5-fold increase post-treatment) and quantify Aβ1–42 via ELISA .

- Neurodegeneration Metrics: Evaluate neuronal survival in CA1 hippocampus regions using Nissl staining. Compare with analogs like Compound 7 (6-(aminomethyl)-4-(4-chlorophenyl)-2-methyl-pyridine-3-carboxamide), which reduced tau hyperphosphorylation by 40% in AD models .

Q. How can computational methods predict the compound’s interactions with biological targets like GSK-3β?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to GSK-3β’s ATP pocket. Key interactions include hydrogen bonds with Lys85 and hydrophobic contacts with Phe67 .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the pyridine-dichlorophenyl moiety in the active site. Compare with CHIR99021 (RMSD < 2.0 Å indicates stable binding) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s stability under acidic conditions?

Methodological Answer:

- Stress Testing: Expose the compound to pH 1–3 (HCl) at 37°C for 24 hours. Monitor degradation via HPLC (e.g., 15% degradation at pH 2 vs. 5% at pH 5) .

- Mechanistic Studies: Use LC-MS to identify degradation products (e.g., hydrolysis of nitrile to amide at C-3 position) .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.